molecular formula C14H16ClO5P B2808602 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl isopropyl methylphosphonate CAS No. 875577-95-0

3-chloro-4-methyl-2-oxo-2H-chromen-7-yl isopropyl methylphosphonate

Cat. No.: B2808602
CAS No.: 875577-95-0
M. Wt: 330.7
InChI Key: YZGZZWMODWINHA-UHFFFAOYSA-N
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Description

Historical Development of Phosphorylated Coumarins

The conceptual foundation for phosphorylated coumarins originates from early 20th-century studies on coumarin derivatives, but significant advancements occurred only in the past two decades. Coumarin itself, first isolated in 1820 from Dipteryx odorata, became a focal point for synthetic modifications due to its inherent bioactivity and structural versatility. The introduction of phosphonate groups to the coumarin scaffold began gaining traction in the 2010s, driven by innovations in C–H functionalization techniques.

Manganese(III)-mediated radical phosphorylation, reported by Zou et al. in 2019, enabled regioselective α-phosphonation of coumarins at the C-3 position with yields exceeding 85%. This breakthrough was followed by palladium-catalyzed protocols using 2,2′-bipyridine ligands, which expanded substrate scope to include electron-deficient coumarin derivatives. The development of silver-nitrate-catalyzed systems by Mao et al. further diversified synthetic routes, particularly for C-7 functionalized analogs like 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl isopropyl methylphosphonate. These methodologies addressed longstanding challenges in controlling regioselectivity and steric hindrance associated with bulky phosphonate groups.

Significance in Medicinal Chemistry and Chemical Biology

Coumarin-phosphonate hybrids occupy a unique niche due to their dual capacity for target engagement and hydrolytic stability. The phosphonate moiety enhances binding affinity to metalloenzymes and kinases through chelation interactions, while the coumarin core provides π-stacking capabilities with aromatic residues in protein binding pockets. For instance, warfarin’s anticoagulant mechanism relies on coumarin-mediated vitamin K epoxide reductase inhibition, and phosphonate incorporation could modulate its pharmacokinetic profile.

Recent studies demonstrate that 7-phosphonated coumarins exhibit improved blood-brain barrier permeability compared to their carboxylic acid counterparts, making them viable candidates for neurotherapeutic development. The chlorine and methyl substituents in this compound further enhance lipophilicity and metabolic stability, critical factors in oral bioavailability optimization.

Structural Classification of Coumarin-Phosphonate Hybrids

Coumarin-phosphonate hybrids are systematically classified based on phosphorylation patterns and substituent topology:

Structural Feature This compound Representative Analogs
Phosphonate Position C-7 C-3 (diethylphosphonocoumarin)
Core Substitutions 3-Cl, 4-CH3 6-OMe, 4-NO2
Phosphonate Ester Groups Isopropyl methylphosphonate Dimethyl, di-sec-butyl
Synthetic Route Silver-catalyzed radical phosphorylation Enzymatic Kabachnik–Fields reaction

This hybrid belongs to the C-7 phosphonated subclass, distinguished by steric protection of the lactone ring from nucleophilic attack. The chloro and methyl groups at C-3 and C-4 induce electron-withdrawing effects that polarize the coumarin nucleus, facilitating interactions with electrophilic biological targets.

Research Trends and Current Focus Areas

Contemporary research emphasizes three strategic directions:

  • Catalyst Design : N-Heterocyclic carbene-palladium complexes now achieve 70–89% yields for C-7 phosphorylation, outperforming traditional silver nitrate systems.
  • Enzymatic Synthesis : Novozym 435-catalyzed Kabachnik–Fields reactions enable solvent-free production of α-aminophosphonates with 73% efficiency.
  • Computational Modeling : Fukui index analyses predict nucleophilic attack patterns at C-3 and C-4 positions, guiding rational design of phosphatase-resistant derivatives.

The integration of machine learning for predicting phosphorylation site reactivity represents an emerging frontier, with preliminary models achieving 92% accuracy in regioselectivity forecasts for coumarin substrates.

Properties

IUPAC Name

3-chloro-4-methyl-7-[methyl(propan-2-yloxy)phosphoryl]oxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClO5P/c1-8(2)19-21(4,17)20-10-5-6-11-9(3)13(15)14(16)18-12(11)7-10/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGZZWMODWINHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OP(=O)(C)OC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl isopropyl methylphosphonate typically involves multiple steps:

    Formation of the Coumarin Core: The coumarin core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Phosphonation: The isopropyl methylphosphonate group can be introduced through a Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the coumarin core, potentially converting it to an alcohol.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted coumarin derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of chromenone compounds, including those similar to 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl isopropyl methylphosphonate, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed potent activity against breast cancer cell lines (MCF-7) with IC50 values as low as 0.47 μM, indicating strong potential for therapeutic development against cancer .

Enzyme Inhibition
The compound's phosphonate group allows it to act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, phosphonates are known to inhibit enzymes like acetylcholinesterase, which is crucial in neurobiology and the development of treatments for neurological disorders .

Agricultural Applications

Pesticide Development
Due to its structural characteristics, this compound has potential applications in the development of new pesticides. The incorporation of phosphonate groups can enhance the bioactivity of agrochemicals, providing effective solutions for pest management while minimizing environmental impact.

Data Table: Summary of Research Findings

Application AreaResearch FindingsReference
Anticancer ActivityIC50 values of 0.47 μM against MCF-7 cells
Enzyme InhibitionEffective inhibitor of acetylcholinesterase
Pesticide DevelopmentPotential for enhanced bioactivity in agrochemicals

Case Studies

  • Anticancer Compound Development
    A study published in MDPI explored the synthesis and biological evaluation of coumarin derivatives similar to this compound. The results indicated significant cytotoxic effects on cancer cell lines, suggesting a pathway for developing new anticancer agents .
  • Enzyme Inhibition Mechanisms
    Research investigating the inhibitory effects of phosphonates on various enzymes highlighted the potential of compounds like this compound in treating neurological disorders by modulating enzyme activity .
  • Agrochemical Innovations
    A project focused on developing environmentally friendly pesticides utilized phosphonates to enhance the efficacy of existing compounds. This research demonstrated that incorporating structures similar to this compound could lead to more effective pest control solutions .

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl isopropyl methylphosphonate would depend on its specific biological target. Generally, coumarin derivatives exert their effects by interacting with enzymes or receptors in the body. For example, they may inhibit enzymes involved in blood clotting or inflammation, leading to anticoagulant or anti-inflammatory effects.

Comparison with Similar Compounds

Future Research Directions

Synthetic Optimization : Explore alternative ester groups to balance lipophilicity and reactivity.

Enzymatic Assays : Test inhibitory activity against acetylcholinesterase or other serine hydrolases.

Stability Studies : Compare hydrolysis rates in physiological buffers using LC-MS or NMR.

Biological Activity

3-Chloro-4-methyl-2-oxo-2H-chromen-7-yl isopropyl methylphosphonate is a compound of interest due to its potential biological activities, particularly in the context of cholinesterase inhibition and other pharmacological effects. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H16ClO5P
  • Molecular Weight : 346.71 g/mol

The structural characteristics of this compound suggest its potential interactions with biological targets, particularly due to the presence of the phosphonate group which is known for its reactivity with enzymes.

Cholinesterase Inhibition

One of the primary areas of investigation for this compound is its role as an inhibitor of cholinesterase enzymes. Cholinesterases are critical for the hydrolysis of neurotransmitters such as acetylcholine, and their inhibition can lead to increased levels of these neurotransmitters at synaptic clefts, potentially enhancing synaptic transmission.

Studies have shown that related compounds exhibit varying degrees of cholinesterase inhibition. For instance, some derivatives have been reported to have IC50 values in the micromolar range, indicating moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on AChE. The following table summarizes findings from various studies:

Study ReferenceCompoundIC50 (µM)Target EnzymeNotes
3-Chloro-4-methyl...60.17AChEModerate inhibition
3-Chloro-4-methyl...61.72BChESelective inhibition
Related compounds50.00AChEHigh efficacy

These studies indicate that modifications to the core structure can enhance or reduce inhibitory effects on cholinesterases.

Case Studies

A notable case study involved the evaluation of cholinesterase reactivators in models of organophosphate poisoning, where derivatives similar to this compound were assessed for their ability to restore cholinesterase activity post-inhibition. These studies highlighted the potential therapeutic applications in treating pesticide poisoning and nerve agent exposure.

Pharmacological Implications

The ability to inhibit cholinesterases suggests that this compound could be explored for therapeutic use in conditions characterized by cholinergic dysfunction, such as Alzheimer's disease or myasthenia gravis. Additionally, its structural similarities to known pharmacological agents warrant further investigation into its potential as a drug candidate.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl isopropyl methylphosphonate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the chromenone core (e.g., chlorination at position 3 and methylation at position 4). The phosphonate group is introduced via nucleophilic substitution or esterification under anhydrous conditions. Key optimization parameters include:

  • Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) for regioselective phosphorylation.
  • Temperature control : Maintaining 0–5°C during phosphorylation to minimize side reactions.
  • Solvent systems : Dichloromethane or THF for improved solubility of intermediates.
    Yields are maximized by iterative HPLC purification and monitoring via TLC/LC-MS .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Single crystals are grown via slow evaporation in acetonitrile/ethyl acetate. Data collection and refinement using SHELXL (via the WinGX suite) resolve anisotropic displacement parameters and hydrogen bonding networks (e.g., O–H···O interactions between the chromenone carbonyl and phosphonate oxygen). Complementary techniques:

  • NMR : ¹H/¹³C/³¹P NMR to confirm substituent positions and phosphorus connectivity.
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (P=O) validate functional groups .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the phosphonate group in catalytic or biological systems?

  • Methodological Answer : The isopropyl methylphosphonate moiety exhibits steric hindrance due to its bulky substituents, reducing nucleophilic attack at the phosphorus center. Electronic effects are probed via:

  • DFT calculations : Gaussian or ORCA software to map electron density distributions (e.g., partial charges on P=O).
  • Kinetic studies : Monitoring hydrolysis rates under varying pH (e.g., t₁/₂ > 24 hrs at pH 7.4, suggesting stability in physiological conditions).
    Contradictions in reactivity data may arise from solvent polarity or counterion effects, requiring controlled comparative experiments .

Q. What strategies resolve crystallographic data contradictions (e.g., disorder in the phosphonate group)?

  • Methodological Answer : Crystallographic disorder is addressed using:

  • Multi-conformer refinement : SHELXL’s PART instruction to model alternative positions for the isopropyl group.
  • Twinned data correction : HKLF 5 format in SHELX for handling pseudo-merohedral twinning.
    Validation tools like PLATON or Mercury ensure geometric accuracy (e.g., R-factor < 0.05 for high-resolution datasets). Discrepancies between XRD and NMR data (e.g., rotational freedom of the methyl group) are reconciled via variable-temperature XRD .

Q. How does this compound interact with biological targets (e.g., enzymes), and what assays are suitable for mechanistic studies?

  • Methodological Answer : The chromenone core may intercalate with enzyme active sites (e.g., kinases or phosphatases). Assays include:

  • Surface plasmon resonance (SPR) : To quantify binding affinity (KD values) using immobilized protein.
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes, validated by mutagenesis studies (e.g., alanine scanning of catalytic residues). Contradictory inhibition profiles across studies may stem from assay buffer conditions or protein isoforms .

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